Cas no 52020-11-8 (2-Buten-1-ol, 2-methyl-4-[[2-(methylthio)-1H-purin-6-yl]amino]-, (Z)-)

2-Buten-1-ol, 2-methyl-4-[[2-(methylthio)-1H-purin-6-yl]amino]-, (Z)- structure
52020-11-8 structure
Product Name:2-Buten-1-ol, 2-methyl-4-[[2-(methylthio)-1H-purin-6-yl]amino]-, (Z)-
CAS No:52020-11-8
MF:C11H15N5OS
MW:265.334699869156
CID:360844
Update Time:2024-01-28

2-Buten-1-ol, 2-methyl-4-[[2-(methylthio)-1H-purin-6-yl]amino]-, (Z)- Chemical and Physical Properties

Names and Identifiers

    • 2-Buten-1-ol, 2-methyl-4-[[2-(methylthio)-1H-purin-6-yl]amino]-, (Z)-
    • 2-METHYLTHIO-CIS-ZEATIN
    • 2-METHYLTHIO-cis-ZEATIN (2MeScZ)
    • 2-Buten-1-ol, 2-methyl-4-[[2-(methylthio)-9H-purin-6-yl]amino]-, (2Z)-
    • Inchi: 1S/C11H15N5OS/c1-7(5-17)3-4-12-9-8-10(14-6-13-8)16-11(15-9)18-2/h3,6,17H,4-5H2,1-2H3,(H2,12,13,14,15,16)/b7-3-
    • InChI Key: OQCUYSWDVHSTFH-CLTKARDFSA-N
    • SMILES: C(O)/C(/C)=C\CNC1=C2C(=NC(SC)=N1)NC=N2

Computed Properties

  • Exact Mass: 265.09995
  • Monoisotopic Mass: 265.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 112A^2

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Predicted)
  • Boiling Point: 441.4±55.0 °C(Predicted)
  • PSA: 81.37
  • pka: 14.77±0.10(Predicted)
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